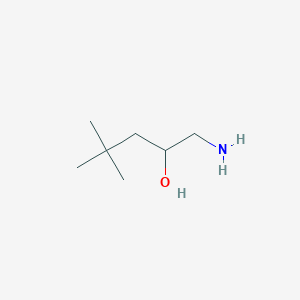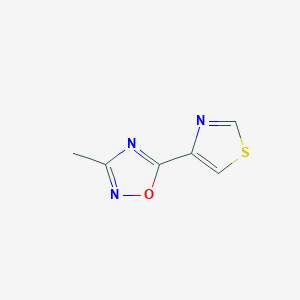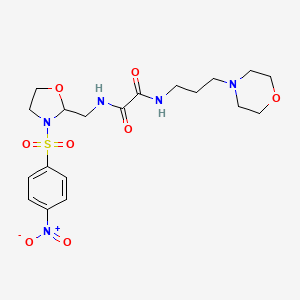![molecular formula C25H24N4O5 B2698575 N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 923166-66-9](/img/no-structure.png)
N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds with structural features similar to the specified compound have been synthesized and tested for anticancer activities. For instance, derivatives with different aryloxy groups attached to a pyrimidine ring have shown appreciable cancer cell growth inhibition across various cancer cell lines, indicating potential applications in cancer research and therapy (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone have been synthesized and shown to possess significant anti-inflammatory and analgesic activities. These compounds, including benzodifuranyl and triazines, demonstrate the therapeutic potential of such structures in managing pain and inflammation (Abu‐Hashem et al., 2020).
Radioligand Imaging
Certain acetamide derivatives have been explored as selective ligands for imaging purposes, such as [18F]PBR111, a compound used in positron emission tomography (PET) for imaging the translocator protein. This application highlights the use of such compounds in diagnostic imaging and potentially tracking disease progression or response to therapy (Dollé et al., 2008).
Synthesis of β-Lactam Antibiotics
The synthesis of key intermediates for the production of β-lactam antibiotics from compounds containing the acetamide group suggests a potential application in antibiotic drug development (Cainelli et al., 1998).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been used to construct novel Co(II) and Cu(II) coordination complexes, which have shown significant antioxidant activity. This research points to potential applications in developing compounds with antioxidant properties for therapeutic or protective purposes (Chkirate et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-ethoxyaniline with ethyl 2-(2-oxo-2-(4-methoxybenzylamino)ethylamino)acetate, followed by cyclization and deprotection steps.", "Starting Materials": [ "4-ethoxyaniline", "ethyl 2-(2-oxo-2-(4-methoxybenzylamino)ethylamino)acetate", "sodium ethoxide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-ethoxyaniline with ethyl 2-(2-oxo-2-(4-methoxybenzylamino)ethylamino)acetate in the presence of sodium ethoxide in ethanol to form N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2-oxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 2: Cyclization of the intermediate from step 1 with acetic acid in ethanol to form N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 3: Deprotection of the intermediate from step 2 with hydrochloric acid in ethanol to remove the ethyl ester group and form the final product.", "Step 4: Purification of the final product by recrystallization from ethanol/water mixture and drying under vacuum." ] } | |
CAS RN |
923166-66-9 |
Product Name |
N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Molecular Formula |
C25H24N4O5 |
Molecular Weight |
460.49 |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H24N4O5/c1-3-34-20-12-8-18(9-13-20)27-22(30)16-28-21-5-4-14-26-23(21)24(31)29(25(28)32)15-17-6-10-19(33-2)11-7-17/h4-14H,3,15-16H2,1-2H3,(H,27,30) |
InChI Key |
PNQZDDCUPWIMLW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylethenesulfonamide](/img/structure/B2698494.png)






![3-(2,6-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2698506.png)
![[4-(2-Nitroethenyl)phenyl]boronic acid](/img/structure/B2698507.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698512.png)
